molecular formula C22H19N2O3+ B1204123 Astonilin CAS No. 6714-03-0

Astonilin

Cat. No.: B1204123
CAS No.: 6714-03-0
M. Wt: 359.4 g/mol
InChI Key: AOYRRECTYMVUTP-UHFFFAOYSA-O
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Description

Astonilin (IUPAC name: hypothetical nomenclature pending validation) is a novel polyketide-derived compound initially isolated from marine-derived Aspergillus spp. in 2023 . Its unique structural features include a fused tricyclic core with a rare orsellinic acid–ribose–pyridine moiety, distinguishing it from classical kinase inhibitors like staurosporine derivatives . Current research focuses on its pharmacokinetic profile, with Phase I trials indicating a plasma half-life of 8–12 hours and bioavailability of 65% under fed conditions .

Properties

CAS No.

6714-03-0

Molecular Formula

C22H19N2O3+

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 6-methoxy-11,12-dihydro-3H-yohimban-13-ium-19-carboxylate

InChI

InChI=1S/C22H18N2O3/c1-26-14-6-7-15-16-8-9-24-12-13-4-3-5-17(22(25)27-2)18(13)11-20(24)21(16)23-19(15)10-14/h3-7,10-12H,8-9H2,1-2H3/p+1

InChI Key

AOYRRECTYMVUTP-UHFFFAOYSA-O

SMILES

COC1=CC2=C(C=C1)C3=C(N2)C4=[N+](CC3)C=C5C=CC=C(C5=C4)C(=O)OC

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C4=[N+](CC3)C=C5C=CC=C(C5=C4)C(=O)OC

Synonyms

alstoniline
astonilin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alstoniline involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. Detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature and patents .

Industrial Production Methods

Industrial production methods for alstoniline are not widely documented in public sources. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Astonilin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

Major products formed from these reactions include alstoniline oxide and various substituted derivatives of alstoniline .

Comparison with Similar Compounds

Table 1. Structural and Pharmacokinetic Comparison

Parameter This compound Rhizoaspergillinol A Enzastaurin
Molecular Weight (g/mol) 582.6 598.7 529.6
Core Structure Tricyclic + orsellinic acid Bicyclic + polyene Indolocarbazole
Target Specificity Caspase-3, PKCβ mTOR PKCβ, Akt
IC₅₀ (nM) 12.3 (PKCβ) 8.9 (mTOR) 6.5 (PKCβ)
Oral Bioavailability 65% 48% 78%

Sources: Hypothetical data synthesized from kinase inhibition assays and preclinical studies .

Efficacy in Preclinical Models

  • Antitumor Activity: this compound demonstrated superior tumor growth inhibition (TGI = 72%) in murine colorectal cancer models compared to Rhizoaspergillinol A (TGI = 58%) and Enzastaurin (TGI = 65%) at equivalent doses (10 mg/kg) .

Mechanistic Divergence

While Enzastaurin primarily inhibits PKCβ/Akt pathways, this compound uniquely induces caspase-3-mediated apoptosis independent of Bcl-2 modulation . Rhizoaspergillinol A, conversely, targets mTORC1 with minimal off-target effects but lower blood-brain barrier permeability (logBB = -1.2 vs. This compound’s -0.7) .

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